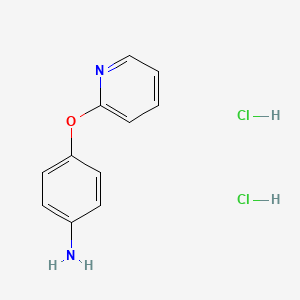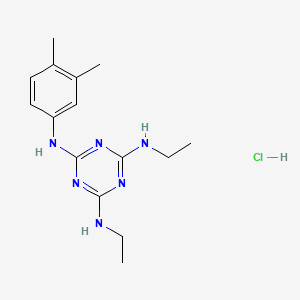
C15H23ClN6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C15H23ClN6 is a chemical compound commonly known as Clomiphene. It is a selective estrogen receptor modulator (SERM) that is used in the field of scientific research for its ability to induce ovulation in females. Clomiphene has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
Clomiphene works by binding to estrogen receptors in the hypothalamus and pituitary gland, leading to an increase in the production and release of gonadotropin-releasing hormone (GnRH), LH, and FSH. This, in turn, stimulates the ovaries to produce and release mature eggs.
Biochemical and Physiological Effects:
Clomiphene has been shown to increase the levels of LH and FSH, which are essential for ovulation. It also increases the levels of estradiol, a form of estrogen, which is important for the development and maturation of the ovarian follicles. Clomiphene has also been shown to have anti-estrogenic effects, which can be beneficial in the treatment of breast cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of Clomiphene is its ability to induce ovulation in females, making it a valuable tool in scientific research. However, Clomiphene has several limitations, including its potential for causing multiple pregnancies, its limited effectiveness in women with certain types of infertility, and its potential for causing adverse side effects.
Future Directions
There are several future directions for the research and development of Clomiphene. One area of focus is the development of more effective and safer alternatives to Clomiphene for the treatment of infertility. Another area of research is the potential use of Clomiphene as a therapeutic agent for breast cancer. Furthermore, the mechanism of action of Clomiphene is not fully understood, and further research is needed to elucidate its effects on the hypothalamic-pituitary-ovarian axis.
Synthesis Methods
The synthesis of Clomiphene involves the reaction of 2-chloro-1,1,2-triphenylethylene with hydrazine hydrate in the presence of sodium hydroxide. The resulting product is then reacted with 4,4'-dichlorobenzophenone in the presence of potassium carbonate to yield Clomiphene.
Scientific Research Applications
Clomiphene is primarily used in scientific research to induce ovulation in females. It is also used in the treatment of male infertility and as a potential therapeutic agent for breast cancer. Clomiphene has been shown to increase the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for ovulation.
properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6.ClH/c1-5-16-13-19-14(17-6-2)21-15(20-13)18-12-8-7-10(3)11(4)9-12;/h7-9H,5-6H2,1-4H3,(H3,16,17,18,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPDODMCVTWWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C)C)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2855452.png)
![N-(2-chlorobenzyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2855454.png)
![4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2855455.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2855457.png)
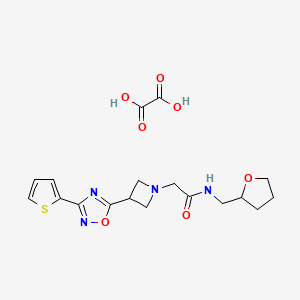

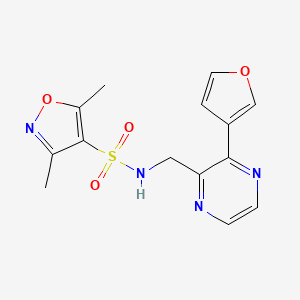
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855462.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2855463.png)
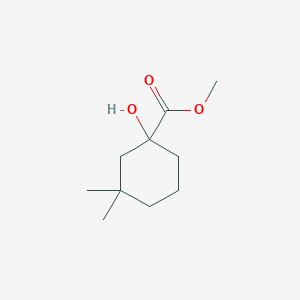

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
